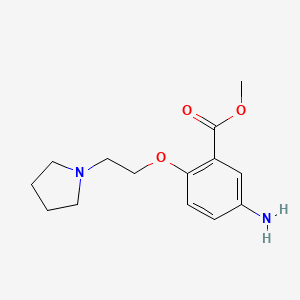
5-Amino-2-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid methyl ester
Cat. No. B8574417
M. Wt: 264.32 g/mol
InChI Key: PMLZNMUXVYXCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07605176B2
Procedure details


1.65 g (5.61 mmol) of 3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene (V.1.a) is dissolved in 100 mL of methanol and hydrogenated with hydrogen and 200 mg of Raney nickel as catalyst until the reaction is complete. Then the catalyst is filtered off and the solvent is eliminated. Yield: 1.43 g (97% of theory); Rf value: 0.15 (silica gel, methylene chloride/methanol/ammonia=9:1:0.1); C14H20N2O3; EII mass spectrum: m/z=265 [M+H]+.
Name
3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene
Quantity
1.65 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([N+:19]([O-])=O)[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:4]>CO.[H][H].[Ni]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([NH2:19])[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:4]
|
Inputs


Step One
|
Name
|
3-methoxycarbonyl-4-(2-pyrrolidin-1-ylethoxy)nitrobenzene
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1C=C(C=CC1OCCN1CCCC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C=1C=C(C=CC1OCCN1CCCC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
